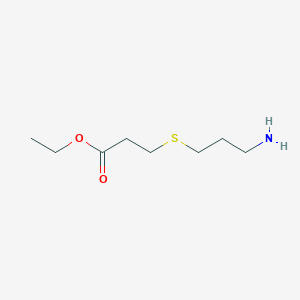

Ethyl 3-((3-aminopropyl)thio)propanoate

Description

Ethyl 3-((3-aminopropyl)thio)propanoate is a sulfur-containing ester characterized by a thioether linkage (-S-) and a terminal primary amine group on the propyl side chain. Its synthesis often involves thiol-ene click reactions, as demonstrated in the preparation of complex macrocycles (e.g., compound 11d in ). The presence of both ester and amine groups allows for dual functionality in reactions, such as nucleophilic substitution or conjugation with biomolecules.

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

ethyl 3-(3-aminopropylsulfanyl)propanoate |

InChI |

InChI=1S/C8H17NO2S/c1-2-11-8(10)4-7-12-6-3-5-9/h2-7,9H2,1H3 |

InChI Key |

YDQCJZDUCMTJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCSCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((3-aminopropyl)thio)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopropanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-aminopropyl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, substituted esters.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-((3-aminopropyl)thio)propanoate is used across various scientific disciplines:

- Chemistry It serves as an intermediate in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals.

- Biology It is studied for its potential biological activity, such as antimicrobial and anticancer properties.

- Medicine It is investigated for potential use in drug development as a building block for compounds with therapeutic effects.

- Industry It is utilized in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups:

- Oxidation The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Reagents and Conditions :

- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide.

Major Products Formed :

- Oxidation: Sulfoxides, sulfones.

- Reduction: Alcohols.

- Substitution: Amides, substituted esters.

This compound's mechanism of action is primarily through its functional groups. The amino group can interact with biological targets like enzymes and receptors, potentially inhibiting or modifying their activity. The thioether linkage can also play a role in binding to metal ions or other molecular targets, influencing the compound’s biological activity.

Mechanism of Action

The mechanism by which ethyl 3-((3-aminopropyl)thio)propanoate exerts its effects is primarily through its functional groups. The amino group can interact with biological targets such as enzymes and receptors, potentially inhibiting or modifying their activity. The thioether linkage can also play a role in binding to metal ions or other molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-((3-aminopropyl)thio)propanoate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H17NO2S. It features an ester functional group, an amino group, and a thioether linkage, which contribute to its unique chemical reactivity and biological interactions. The compound can be synthesized through the nucleophilic substitution of ethyl 3-bromopropanoate with 3-aminopropanethiol in the presence of a base such as sodium hydroxide .

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various microorganisms. Research indicates that compounds with similar thioether and amino functionalities often exhibit significant antibacterial effects. For instance, derivatives containing amine and thioether groups have shown promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that the unique combination of functional groups allows it to interact with various biological targets involved in cancer progression. For example, similar compounds have demonstrated cytotoxic effects on cancer cell lines such as breast and lung cancers .

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 50 µM. Further mechanistic studies are needed to elucidate the pathways involved in its anticancer activity.

The biological activity of this compound is primarily attributed to its functional groups:

- Amino Group : This group can interact with enzymes and receptors, potentially inhibiting their activity or modifying their function.

- Thioether Linkage : This structure may facilitate binding to metal ions or other molecular targets, enhancing the compound's biological effects.

Comparison with Similar Compounds

This compound can be compared to other related compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 3-(methylthio)propanoate | Ester with methylthio group | Moderate antibacterial |

| Ethyl propanoate | Simple ester | No significant activity |

| 3-Aminopropylthiol | Amino-thiol | Low antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.